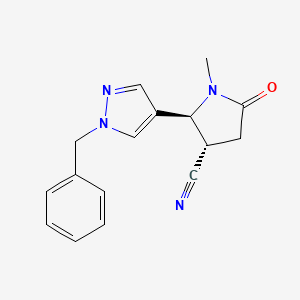
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a compound that has garnered attention due to its potential neuroprotective properties and its ability to interact with NMDA receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Structure and Properties
The compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzylpyrazole moiety. Its chemical formula is C₁₈H₁₈N₄O, and it possesses several functional groups that contribute to its biological activity.
Research indicates that this compound exerts its effects primarily through modulation of the NMDA receptor pathway. Specifically, it has been shown to:
- Inhibit Calcium Influx : The compound reduces calcium ion influx induced by NMDA, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .
- Regulate NR2B Subunit : It suppresses the upregulation of the NR2B subunit of the NMDA receptor, further indicating its role as a neuroprotective agent .
Neuroprotective Activity
A study evaluated the protective effects of this compound against NMDA-induced cytotoxicity in vitro. Key findings include:
| Parameter | Value |
|---|---|
| IC50 (neuroprotection) | Lower than reference compound 1 (ifenprodil) |
| Metabolic Stability | Excellent |
| Learning & Memory Improvement | Significant in vivo enhancement observed |
The compound demonstrated promising neuroprotective effects, particularly in preventing neuronal death due to excitotoxicity .
Behavioral Studies
In vivo studies have been conducted to assess the impact of this compound on cognitive functions. The results indicated:
- Significant improvements in learning and memory tasks.
- Enhanced behavioral outcomes compared to control groups.
These findings suggest that the compound may have therapeutic potential for conditions characterized by cognitive deficits, such as Alzheimer's disease.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other neuroprotective agents was performed:
| Compound | IC50 (Neuroprotection) | Mechanism of Action |
|---|---|---|
| Ifenprodil | Reference | NR2B antagonist |
| Compound 12k (similar) | Higher potency | NR2B modulation |
| (2S,3S)-Compound | Lower than ifenprodil | NMDA receptor modulation |
This comparison highlights the potential of this compound as a viable candidate for further development in neuropharmacology.
特性
IUPAC Name |
(2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBHIXXUERQSOC-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














